![molecular formula C29H34N2O6 B13532540 1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is a complex organic compound with a molecular weight of 506.6. It is characterized by the presence of both tert-butoxycarbonyl and fluorenylmethoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino acids from undesired reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid typically involves multiple steps:
Formation of the bipyrrolidine core: This step involves the coupling of two pyrrolidine units under specific conditions.
Introduction of protecting groups: The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino and carboxyl groups, respectively.
Final coupling and purification: The protected bipyrrolidine is coupled with other intermediates, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Deprotection reactions: Removal of the tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups under acidic or basic conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution reactions: Introduction of different functional groups at specific positions on the bipyrrolidine core.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for tert-butoxycarbonyl removal and piperidine for fluorenylmethoxycarbonyl removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Deprotected bipyrrolidine: Obtained after removal of protecting groups.
Peptide conjugates: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal chemistry: Investigated for its potential as a drug candidate or as a precursor in the synthesis of bioactive compounds.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein-protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino and carboxyl groups, respectively, preventing undesired reactions during peptide bond formation. Upon completion of the synthesis, these protecting groups are removed to yield the final peptide product.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is unique due to its bipyrrolidine core, which provides additional structural complexity and potential for diverse chemical modifications compared to similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex peptides and bioactive molecules.
Properties
Molecular Formula |
C29H34N2O6 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-29(2,3)37-28(35)31-14-8-13-25(31)22-15-30(16-23(22)26(32)33)27(34)36-17-24-20-11-6-4-9-18(20)19-10-5-7-12-21(19)24/h4-7,9-12,22-25H,8,13-17H2,1-3H3,(H,32,33) |
InChI Key |
PGIRCXWAANHKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)

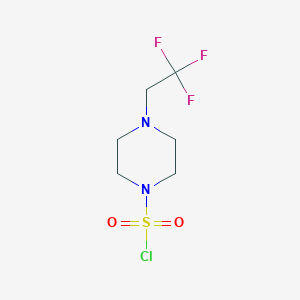
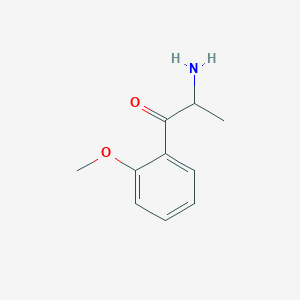
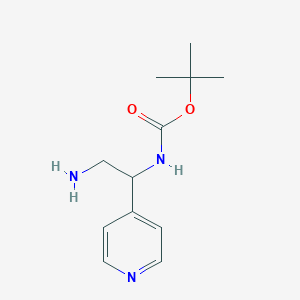
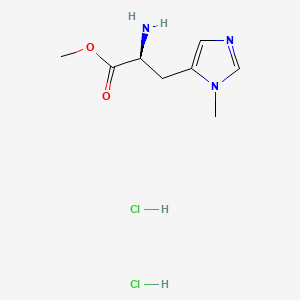

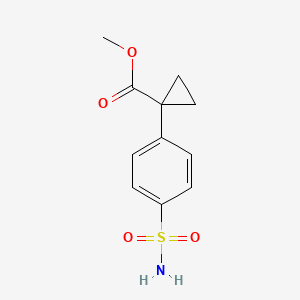


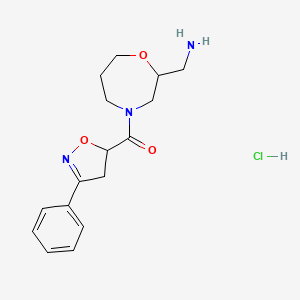

![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
